5-Chloro-2-fluoronicotinonitrile
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Overview
Description
5-Chloro-2-fluoronicotinonitrile is a chemical compound with the molecular formula C6H2ClFN2 It is a derivative of nicotinonitrile, characterized by the presence of chlorine and fluorine atoms on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoronicotinonitrile typically involves the reaction of 2-chloro-5-fluoropyridine-3-carbaldehyde with hydroxylamine hydrochloride in ethanol and water at room temperature. The intermediate product is then treated with carbonyl diimidazole in dichloromethane under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydroxylamine hydrochloride, carbonyl diimidazole, and various solvents such as ethanol, water, and dichloromethane. Reaction conditions often involve room temperature or reflux conditions, depending on the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
5-Chloro-2-fluoronicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoronicotinonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. Research is ongoing to elucidate the detailed pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-fluoronicotinonitrile
- 2,6-Dichloro-5-fluoronicotinonitrile
- 2-Chloro-5-fluoropyridine-3-carbonitrile
Uniqueness
5-Chloro-2-fluoronicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .
Properties
Molecular Formula |
C6H2ClFN2 |
---|---|
Molecular Weight |
156.54 g/mol |
IUPAC Name |
5-chloro-2-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H2ClFN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H |
InChI Key |
OZQAQENKRFAJBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)F)Cl |
Origin of Product |
United States |
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